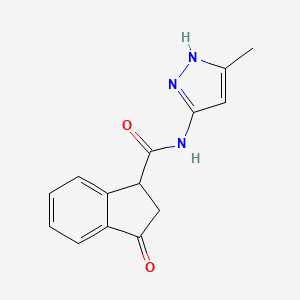

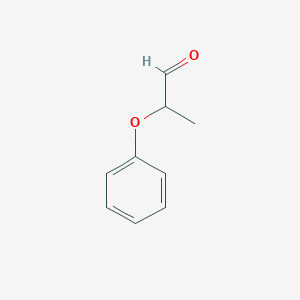

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide, also known as MTOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTOA is a small molecule that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1,3,4-Oxadiazoles, including compounds like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyloxy)acetamide, have been extensively studied for their synthetic versatility and stability. These compounds serve as crucial intermediates in the synthesis of various chemically active molecules. For instance, 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been demonstrated as a versatile synthon for protecting monosubstituted acetamidines, showcasing its utility in a range of synthetic sequences such as alkylation, Michael addition, and Mitsunobu reactions (Moormann et al., 2004).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer potentials of 1,3,4-oxadiazole derivatives have been a focal point of research. Studies on compounds structurally related to this compound have demonstrated considerable activity. For example, derivatives have been designed and evaluated for their efficacy against Collapsin response mediator protein 1 (CRMP 1) inhibitors, showcasing their potential in treating small lung cancer (Panchal et al., 2020). Additionally, computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazole derivatives have explored their applications in toxicity assessment, tumor inhibition, and anti-inflammatory actions, revealing a broad spectrum of biological activities (Faheem, 2018).

Luminescence and Material Science

The luminescence properties of 1,3,4-oxadiazole acetamide derivatives, particularly in relation to their rare earth complexes, have been investigated, highlighting their potential in material sciences. These studies have shown that such complexes exhibit characteristic luminescence, with the relative fluorescence intensities and quantum yields varying based on the substituents present. This suggests potential applications in the development of novel luminescent materials (Zhang et al., 2015).

Herbicidal Activities

Research into 2-(5-isoxazolyloxy)acetamide derivatives, a class related to the compound , has demonstrated significant herbicidal activities against various upland field plants. Structure-activity relationship studies have identified potent herbicidal activity associated with specific substituent patterns, indicating the potential agricultural applications of these compounds (Kai et al., 1998).

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, indicating that they may affect multiple pathways .

Result of Action

1,2,4-oxadiazole derivatives have been associated with a broad spectrum of biological activities, indicating that they may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9-5-3-4-6-11(9)18-8-12(17)14-7-13-15-10(2)16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIDQOFOMAVOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NC(=NO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2701295.png)

![2-(2-oxo-2-(piperidin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2701298.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2701302.png)

![3-methoxy-1-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2701305.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)